molecular formula C15H21N3O4S B13820051 1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide

1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide

Cat. No.: B13820051
M. Wt: 339.4 g/mol
InChI Key: JZSIGCNAVVZMJR-UHFFFAOYSA-N
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Description

1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a sulfonyl group

Preparation Methods

The synthesis of 1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using reagents such as phenylboronic acid and palladium catalysts.

    Addition of the Sulfonyl Group: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide can be compared with similar compounds such as:

    1-(Methylsulfonyl)piperidine-4-carbaldehyde: This compound shares a similar piperidine and sulfonyl structure but differs in the functional groups attached.

    1-(Methylsulfonyl)piperidine-4-amine: Another related compound with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

1-[4-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H21N3O4S/c1-17(23(2,21)22)13-5-3-12(4-6-13)15(20)18-9-7-11(8-10-18)14(16)19/h3-6,11H,7-10H2,1-2H3,(H2,16,19)

InChI Key

JZSIGCNAVVZMJR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C

Origin of Product

United States

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